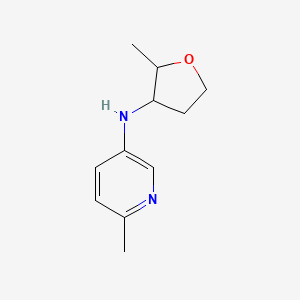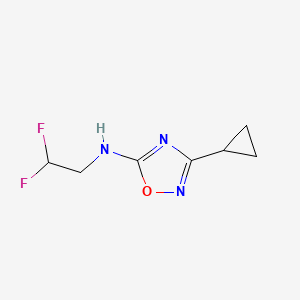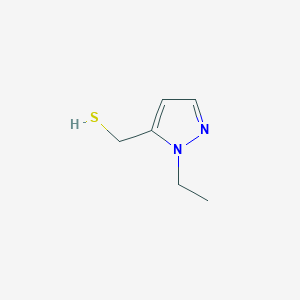
2-Fluoro-5-methoxy-N-(2-methylbutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methoxy-N-(2-methylbutyl)aniline is an organic compound with the molecular formula C₁₂H₁₈FNO and a molecular weight of 211.28 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and an aniline derivative with a 2-methylbutyl substituent. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-N-(2-methylbutyl)aniline typically involves the reaction of 2-fluoro-5-methoxyaniline with 2-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional purification steps, such as distillation or recrystallization, are employed to ensure the compound meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-N-(2-methylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-5-methoxy-N-(2-methylbutyl)aniline is utilized in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research involving this compound explores its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is employed in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-N-(2-methylbutyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors The fluorine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxyaniline: Lacks the 2-methylbutyl substituent, making it less hydrophobic and potentially less reactive.
2-Fluoro-N-(2-methylbutyl)aniline: Does not have the methoxy group, which may affect its electronic properties and reactivity.
5-Methoxy-N-(2-methylbutyl)aniline: Missing the fluorine atom, which can influence its chemical stability and reactivity.
Uniqueness
2-Fluoro-5-methoxy-N-(2-methylbutyl)aniline is unique due to the presence of both the fluorine atom and the methoxy group, which confer distinct electronic and steric properties. These features make it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-N-(2-methylbutyl)aniline |
InChI |
InChI=1S/C12H18FNO/c1-4-9(2)8-14-12-7-10(15-3)5-6-11(12)13/h5-7,9,14H,4,8H2,1-3H3 |
InChI Key |
RKERPLCACYCMSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=C(C=CC(=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-ButylN-[2-(naphthalen-2-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13285974.png)


![3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13285995.png)

![2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B13286035.png)

![3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol](/img/structure/B13286043.png)
![1-[(Trimethylsilyl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13286044.png)
amine](/img/structure/B13286049.png)
![[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13286050.png)

![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine](/img/structure/B13286056.png)

